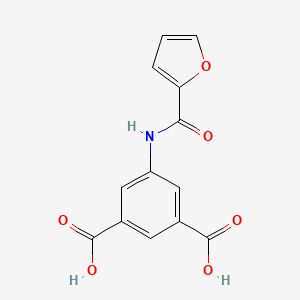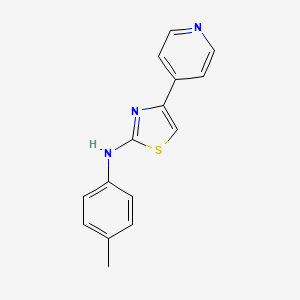![molecular formula C19H24FN3O2 B5551106 3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)
3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" often involves multi-step processes, focusing on achieving high specificity and yield. For instance, Kumar et al. (2004) described the synthesis of a potential PET imaging agent for CB(1) receptors through a multi-step synthesis process, highlighting the importance of optimizing conditions for the desired product's selective labeling and high radiochemical yield (Kumar et al., 2004). Similarly, Shestopalov et al. (2002) demonstrated a one-step synthesis of substituted compounds, emphasizing the efficiency of chemical and electrochemical reactions for the creation of complex structures (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" often involves intricate arrangements of atoms and bonds, enabling specific interactions and functionalities. Trilleras et al. (2005) discussed the formation of hydrogen-bonded chains in molecular structures, illustrating how single C-H...O hydrogen bonds can influence the overall structure and stability of compounds (Trilleras et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving "3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" and related compounds can exhibit selectivity towards specific receptors or biological targets. For example, the research by van Niel et al. (1999) explored the fluorination of indoles and indazoles, providing insights into how such modifications can yield compounds with selective receptor affinity and improved pharmacokinetic profiles (van Niel et al., 1999).
Physical Properties Analysis
The physical properties of "3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" and its analogs are crucial for understanding their behavior in different environments. Studies such as those by Khan et al. (2013), which reported on the crystal and molecular structure of a related compound, help in understanding how molecular arrangements affect melting points, solubility, and other physical characteristics (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their functional groups and molecular structure. Halim and Ibrahim (2022) conducted a detailed analysis of a novel compound, including spectral analysis, quantum studies, and evaluations of NLO and thermodynamic properties, showcasing how different structural elements contribute to the compound's reactivity and stability (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally related to the query chemical have been identified as inhibitors of Aurora kinases, which are essential for cell proliferation and are overexpressed in several types of cancers. Such inhibitors can potentially be utilized in the development of cancer therapeutics by targeting cell division processes (ロバート ヘンリー,ジェームズ, 2006).
CB1 Receptor Imaging for Neurological Disorders
A similar compound has been synthesized for potential use as a PET imaging agent for CB1 cannabinoid receptors, which are implicated in various neurological disorders. This research underscores the utility of fluorophenyl-piperidine derivatives in developing diagnostic tools for brain health and disease monitoring (J. Kumar et al., 2004).
Antitumor Activity of Pyrazole Derivatives
Research on pyrazole derivatives has shown significant antitumor activity against various human carcinoma cell lines, indicating the potential of such compounds in chemotherapy. The fluorophenyl group's presence, similar to the query compound, suggests possible applications in designing new anticancer agents (H. Naito et al., 2005).
Protoporphyrinogen IX Oxidase Inhibition for Herbicide Development
Compounds with trifluoromethyl-substituted phenyl groups have been explored as inhibitors of protoporphyrinogen IX oxidase, a key enzyme in the chlorophyll biosynthetic pathway. This research is relevant for developing herbicides that target this pathway in weeds, suggesting a potential agricultural application for similar compounds (Bin Li et al., 2005).
Orientations Futures
Future research could focus on elucidating the synthesis methods for this compound, studying its reactivity, and investigating its potential biological activities. Given the wide range of activities exhibited by pyrazole-containing compounds, it could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-5-16-11-18(22-21-16)19(24)23-9-4-6-14(12-23)13-25-17-8-3-7-15(20)10-17/h3,7-8,10-11,14H,2,4-6,9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFQZBJODOZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)


![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)